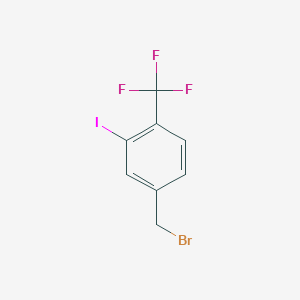
3-Iodo-4-(trifluoromethyl)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Iodo-4-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H5BrF3I. It has a molecular weight of 364.93 . It is a solid powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-Iodo-4-(trifluoromethyl)benzyl bromide” is 1S/C8H5BrF3I/c9-4-5-1-2-7(13)6(3-5)8(10,11)12/h1-3H,4H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“3-Iodo-4-(trifluoromethyl)benzyl bromide” is a solid powder at room temperature . It has a molecular weight of 364.93 . The compound is insoluble in water .科学的研究の応用
Radical Chemistry with Hypervalent Iodine Compounds
Hypervalent iodine(III) compounds, including those related to 3-Iodo-4-(trifluoromethyl)benzyl bromide, demonstrate significant utility in radical chemistry. These compounds can act as electrophiles and single electron oxidants for generating carbon and heteroatom radicals, facilitating the construction of diverse chemical bonds. Specifically, they can be utilized in the synthesis of compounds containing CF3, perfluoroalkyl, azido, cyano, and other functional groups through both ionic and radical pathways. This versatility opens avenues for alkane C–H functionalization and the synthesis of N-heterocycles and perfluoroalkylated compounds without the need for transition metal catalysts (Xi Wang & A. Studer, 2017).
Trifluoromethylation Reactions
The fluoroform-derived CuCF3 method allows for the trifluoromethylation of aryl and heteroaryl halides, including iodoarenes and aromatic bromides, to produce benzotrifluorides. This methodology highlights the efficiency of using halogenated precursors for introducing trifluoromethyl groups into aromatic compounds, a transformation crucial for enhancing the biological activity and physical properties of molecules in drug design and materials science (A. Lishchynskyi et al., 2013).
Antipathogenic Activity of Halogenated Compounds
Halogenated compounds, including those synthesized from precursors like 3-Iodo-4-(trifluoromethyl)benzyl bromide, have been evaluated for their antipathogenic activity. Specifically, acylthioureas derived from halogenated benzyl bromides exhibit significant antibacterial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of novel antimicrobial agents based on the chemical manipulation of halogenated precursors (Carmen Limban et al., 2011).
Fluorescence Sensing Applications
Halogenated compounds, akin to those derivable from 3-Iodo-4-(trifluoromethyl)benzyl bromide, find applications in fluorescence sensing. For instance, the design and utilization of highly luminescent triflate salts based on tetra(4-benzylpyridinium)-porphyrin frameworks demonstrate selective iodide sensing in water. Such chemosensors exploit the electronic properties of halogenated structures for environmental monitoring and analytical chemistry applications (María K Salomón-Flores et al., 2019).
Synthesis and Structural Analysis
The synthesis and X-ray crystallography of benziodoxaborole derivatives, including halogenated compounds, reveal insights into the structural characteristics of these hypervalent iodine heterocycles. Understanding the structural dynamics and reactivity of such compounds is fundamental for advancing synthetic methodologies and discovering new reactions relevant to pharmaceuticals and materials science (V. Nemykin et al., 2011).
Safety and Hazards
“3-Iodo-4-(trifluoromethyl)benzyl bromide” is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
4-(bromomethyl)-2-iodo-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3I/c9-4-5-1-2-6(7(13)3-5)8(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEZQPBWYYKMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-(trifluoromethyl)benzyl bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

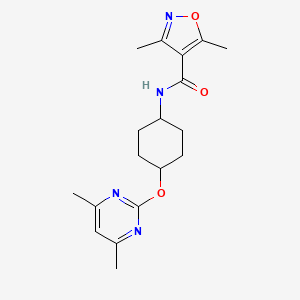
![N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2820403.png)

![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)
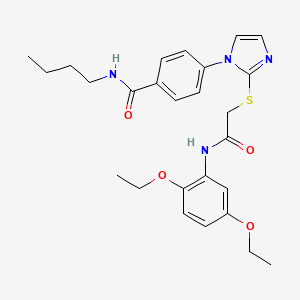
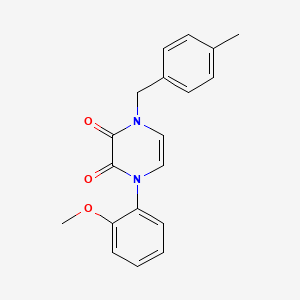

![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)
![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)

![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)
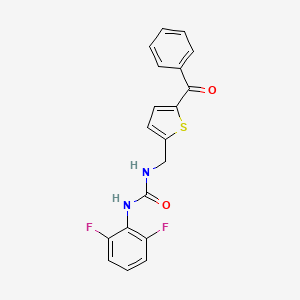
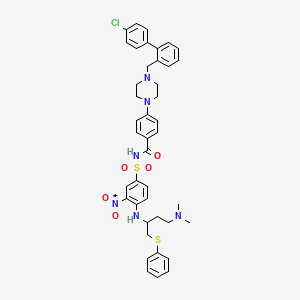
![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)